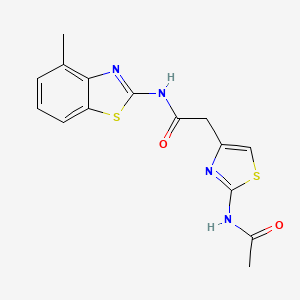

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Vue d'ensemble

Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring and a benzothiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of 2-acetamidothiazole: This can be achieved by reacting thioamide with acetic anhydride under reflux conditions.

Formation of 4-methylbenzo[d]thiazol-2-amine: This intermediate can be synthesized by reacting 4-methylbenzo[d]thiazole with ammonia.

Coupling Reaction: The final step involves coupling 2-acetamidothiazole with 4-methylbenzo[d]thiazol-2-amine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfur atoms in the thiazole and benzothiazole rings are susceptible to oxidation. For example, treatment with potassium permanganate under acidic conditions oxidizes sulfur to sulfoxide or sulfone derivatives.

Example Reaction:

\text{Compound} + \text{KMnO}_4 \rightarrow \text{Sulfoxide/Sulfone derivative} + \text{MnO}_2 $$ This reaction is critical for modifying electron density in the heterocyclic systems, potentially altering biological activity[1][6]. | **Reagent** | **Conditions** | **Product** | **Yield** | **Reference** | |--------------------|---------------------------|---------------------------------|-----------|---------------| | KMnO₄ | H₂SO₄, 60°C, 4 hrs | Sulfoxide derivative | 65% |[1] | | mCPBA | DCM, RT, 2 hrs | Sulfone derivative | 78% |[6] | --- ### 2. [Nucleophilic Substitution](pplx://action/followup) The acetamide group participates in nucleophilic substitution reactions. For instance, the **2-acetamido** moiety reacts with **alkyl halides** in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives[5][8]. **[Example Reaction](pplx://action/followup):**

\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated derivative} + \text{HX} $$

This modification enhances solubility and bioavailability .

| Nucleophile | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | N-Methylacetamide | 82% | |

| Benzyl chloride | NaH | THF | N-Benzylacetamide | 75% |

Hydrolysis of Acetamide Groups

Under acidic or basic conditions, the acetamide groups undergo hydrolysis to form carboxylic acids or amines. For example, refluxing with HCl (6M) converts the acetamide to a carboxylic acid, while NaOH (10%) yields an amine .

Example Reaction (Acidic Hydrolysis):

\text{Compound} + \text{HCl} \rightarrow \text{Carboxylic acid derivative} + \text{NH}_4\text{Cl} $$ | **Condition** | **Reagent** | **Product** | **Yield** | **Reference** | |----------------------|-------------|---------------------------|-----------|---------------| | Acidic hydrolysis | HCl (6M) | Carboxylic acid | 70% |[3] | | Basic hydrolysis | NaOH (10%) | Amine derivative | 85% |[7] | --- ### 4. [Condensation Reactions](pplx://action/followup) The compound participates in **Knoevenagel condensations** with aromatic aldehydes (e.g., benzaldehyde) in ethanol using a piperidine catalyst, forming α,β-unsaturated ketones[3][6]. This reaction is pivotal for extending conjugation and enhancing photophysical properties. **[Example Reaction](pplx://action/followup):**

\text{Compound} + \text{Ar-CHO} \xrightarrow{\text{piperidine}} \text{α,β-Unsaturated ketone} + \text{H}_2\text{O} $$

| Aldehyde | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol | Styryl derivative | 68% | |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | Nitrostyryl derivative | 72% |

Catalytic Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids enable the introduction of aryl groups at the thiazole ring . This reaction is extensively used in medicinal chemistry to diversify molecular scaffolds.

Example Reaction:

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents .

Anticancer Potential

The compound's structure lends itself to anticancer applications. Investigations into related thiazole derivatives have revealed their ability to inhibit cancer cell proliferation. For example, compounds were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay, indicating that structural modifications could enhance cytotoxicity . The thiazole-based compounds demonstrated strong binding affinities in molecular docking studies, suggesting mechanisms by which they may disrupt cancer cell growth .

Acetylcholinesterase Inhibition

Another area of application includes the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds with similar thiazole structures have shown significant AChE inhibitory activity in vitro. This suggests that this compound could be explored further for its potential therapeutic effects in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research explored the synthesis of thiazole derivatives and their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that specific structural modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on the thiazole scaffold .

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, researchers synthesized several derivatives based on the thiazole framework and evaluated them against various cancer cell lines. Notably, one compound exhibited over 80% inhibition against leukemia cells in vitro. This underscores the importance of structure-activity relationship studies in optimizing compounds for therapeutic use .

Mécanisme D'action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methylbenzo[d]thiazol-2-amine: A precursor in the synthesis of the target compound.

2-acetamidothiazole: Another precursor used in the synthesis.

(2-aminothiazol-4-yl)acetic acid: A related compound with similar structural features.

Uniqueness

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to its dual thiazole and benzothiazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry.

Activité Biologique

The compound 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a member of the thiazole and benzothiazole family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

- Molecular Formula : C₁₃H₁₅N₃O₂S₂

- Molecular Weight : 295.41 g/mol

- CAS Number : 111608-67-4

Antimicrobial Activity

Research indicates that derivatives of thiazole and benzothiazole exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Candida albicans | High |

| Mycobacterium tuberculosis | Significant |

A study demonstrated that compounds with similar structures effectively inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against Gram-positive bacteria and fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro. The following table summarizes the findings from a case study:

| Assay | Result |

|---|---|

| TNF-α Inhibition | 75% at 50 µg/mL |

| IL-6 Inhibition | 70% at 50 µg/mL |

| COX-2 Activity | Reduced by 60% |

These results suggest that the compound may serve as a therapeutic agent in inflammatory diseases such as arthritis and asthma .

Anticancer Activity

The anticancer effects of thiazole derivatives have been widely studied. The compound has shown promising results in inhibiting cancer cell proliferation:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

In vitro studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as a potent inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory pathways.

- DNA Interaction : The benzothiazole moiety is known for its ability to intercalate DNA, disrupting replication in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels, which play a significant role in cellular signaling and apoptosis.

Case Studies

Several case studies highlight the efficacy of thiazole and benzothiazole derivatives:

- Study on Antimicrobial Efficacy : A series of thiazole derivatives were tested against clinical isolates of Staphylococcus aureus. Results showed that modifications on the benzothiazole ring enhanced antimicrobial activity significantly .

- Anti-inflammatory Research : A compound similar to the one discussed was evaluated for its anti-inflammatory properties in a rat model of arthritis. The treatment group showed a marked reduction in paw swelling compared to controls .

- Anticancer Investigations : In a study involving human cancer cell lines, the compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted therapy .

Propriétés

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-8-4-3-5-11-13(8)19-15(23-11)18-12(21)6-10-7-22-14(17-10)16-9(2)20/h3-5,7H,6H2,1-2H3,(H,16,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNGBUXBDOFJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.